molecular formula C20H21FN4O2S B12243938 7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12243938
M. Wt: 400.5 g/mol
InChI Key: ATSVHJJGSCXVIY-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a thiazole ring, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis. The process may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the thiazole ring may interact with nucleic acids or proteins. The piperidine moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-3-(4-methylpiperidin-4-yl)quinazolin-4-one share a similar core structure.

    Thiazole Derivatives: Compounds such as 2-methyl-4-(4-methylthiazol-5-yl)thiazole have a similar thiazole ring.

    Piperidine Derivatives: Compounds like 4-(4-methylpiperidin-4-yl)benzoic acid feature a similar piperidine moiety.

Uniqueness

What sets 7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is the combination of these three distinct moieties in a single molecule, which can result in unique biological activities and chemical properties.

Properties

Molecular Formula

C20H21FN4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H21FN4O2S/c1-12-18(28-11-22-12)20(27)24-7-5-14(6-8-24)10-25-13(2)23-17-9-15(21)3-4-16(17)19(25)26/h3-4,9,11,14H,5-8,10H2,1-2H3

InChI Key

ATSVHJJGSCXVIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C

Origin of Product

United States

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